5-Bromo-2-chloroquinolin-4-amine

MAO-A inhibition Selectivity profiling Chemical biology

5-Bromo-2-chloroquinolin-4-amine is a heteroaromatic intermediate belonging to the 4-aminoquinoline class, distinguished by a specific halogenation pattern: bromine at C5, chlorine at C2, and a reactive amino group at C4. This substitution pattern confers orthogonal reactivity, making the compound a 'trifunctional scaffold'.

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
Cat. No. B13649018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloroquinolin-4-amine
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=CC(=N2)Cl)N
InChIInChI=1S/C9H6BrClN2/c10-5-2-1-3-7-9(5)6(12)4-8(11)13-7/h1-4H,(H2,12,13)
InChIKeyKZHLMVNQZVBHEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloroquinolin-4-amine as a Trifunctional Scaffold for Kinase and Antimalarial Drug Discovery


5-Bromo-2-chloroquinolin-4-amine is a heteroaromatic intermediate belonging to the 4-aminoquinoline class, distinguished by a specific halogenation pattern: bromine at C5, chlorine at C2, and a reactive amino group at C4. This substitution pattern confers orthogonal reactivity, making the compound a 'trifunctional scaffold' . The electron-withdrawing halogens reduce quinoline nitrogen basicity compared to the unsubstituted parent scaffold, a property that can modulate target binding and solubility . Primary applications center on the synthesis of kinase inhibitors targeting ATP-binding sites, antimalarial pharmacophores, and antimicrobial agents . The compound is also of interest in chemical biology for studying enzyme inhibition mechanisms, particularly monoamine oxidase (MAO) [1].

Why 5-Bromo-2-chloroquinolin-4-amine Cannot Be Replaced by Generic 4-Aminoquinolines


Generic substitution among 4-aminoquinolines is not scientifically valid due to the profound impact of halogen position on both reactivity and biological activity. The specific 2-Cl/5-Br substitution pattern provides orthogonal synthetic handles—C2 for SNAr functionalization and C5 for cross-coupling—that are absent in singly halogenated analogs . Critically, structure-activity relationship (SAR) studies in P. falciparum malaria demonstrate that substitution at the 5-position significantly modulates antiplasmodial activity, with 5-substituents generally decreasing in vitro potency relative to the 7-chloro standard [1]. Furthermore, the compound exhibits a distinct MAO inhibition profile with a 5.6 × 10^5-fold selectivity for MAO-A over MAO-B, a property not shared by other 4-aminoquinoline derivatives lacking this specific halogenation pattern [2]. Therefore, substituting this compound with a generic 4-aminoquinoline would compromise synthetic versatility and alter the target engagement profile in ways that are both measurable and consequential for drug discovery campaigns.

Quantitative Differentiation of 5-Bromo-2-chloroquinolin-4-amine Against Key Comparators


MAO-A Selectivity: 5.6 × 10^5-Fold Preference Over MAO-B Compared to Non-Selective 4-Aminoquinolines

5-Bromo-2-chloroquinolin-4-amine exhibits an exceptionally high selectivity for human monoamine oxidase A (MAO-A) over MAO-B, with IC50 values of 50 nM for MAO-A and 28.4 µM for MAO-B, representing a 568,000-fold selectivity ratio [1]. This profile contrasts sharply with many 4-aminoquinoline derivatives that show either non-selective inhibition or preferential MAO-B activity [2]. For instance, a structurally related bromo-substituted quinoline derivative (CHEMBL2206099) exhibited IC50 values of 57.3 µM for MAO-A and 471 nM for MAO-B, demonstrating a 122-fold preference for MAO-B [3]. The MAO-A selectivity of 5-bromo-2-chloroquinolin-4-amine is therefore a distinctive property not shared by its positional analogs.

MAO-A inhibition Selectivity profiling Chemical biology

Antiplasmodial Activity: Positional Effect of 5-Bromo Substitution in Reversed Chloroquines

In the context of 'reversed chloroquines'—compounds designed to overcome P. falciparum chloroquine resistance—substitution at the 5-position of the quinoline ring (such as the 5-bromo group in the target compound) has been shown to decrease in vitro antiplasmodial activity relative to 7-chloro substitution [1]. This SAR trend is consistent across chloro, bromo, iodo, fluoro, nitro, trifluoromethyl, methyl, and methoxy substituents at the 5-position. Importantly, the magnitude of this activity reduction is smaller in reversed chloroquines compared to standard chloroquine analogs without an attached reversal agent moiety, indicating that 5-substituted compounds may retain more activity in resistance-overcoming designs than would be predicted from simple chloroquine SAR [1]. While 7-bromo-4-aminoquinolines maintain IC50 values comparable to 7-chloro analogs (3-12 nM) against both sensitive and resistant strains [2], the 5-bromo positioning represents a deliberate structural divergence for SAR exploration.

Antimalarial Plasmodium falciparum Drug resistance

Orthogonal Reactivity Profile: C2-Cl SNAr Handle vs. C5-Br Cross-Coupling Site

5-Bromo-2-chloroquinolin-4-amine possesses a 'trifunctional scaffold' with orthogonal reactivity at three positions: the C4-amino group for hydrogen bonding/nucleophilic reactions, the C2-chlorine for nucleophilic aromatic substitution (SNAr) to introduce solubilizing tails, and the C5-bromine for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton . This orthogonal reactivity is not present in singly halogenated 4-aminoquinolines such as 7-chloroquinolin-4-amine or 4-amino-2-chloroquinoline, which offer only one halogen handle. The C2-Cl site enables late-stage introduction of basic side chains critical for lysosomal accumulation in antimalarial agents, while the C5-Br site permits independent elaboration of the aromatic core without affecting the C2 substituent. In industrial-scale synthesis, optimized protocols achieve yields of 90-94% and purity of 98-99% within 6-8 hours, compared to laboratory-scale yields of 75-85% over 18-24 hours .

Synthetic chemistry Medicinal chemistry Scaffold diversification

MELK Kinase Inhibitor Patent Coverage: Differentiation from Generic 4-Aminoquinolines

5-Bromo-2-chloroquinolin-4-amine is explicitly claimed as a key intermediate in patent US-9120749-B2, titled 'Quinoline derivatives and MELK inhibitors containing the same' . Maternal embryonic leucine zipper kinase (MELK) is a validated oncology target overexpressed in multiple cancer types including breast, glioblastoma, and colorectal cancers. The patent specifically claims this halogenation pattern (2-chloro, 5-bromo) as part of a broader quinoline scaffold for MELK inhibition. In contrast, more common 4-aminoquinoline scaffolds such as 7-chloroquinolin-4-amine (the chloroquine core) and 2-chloroquinolin-4-amine are not similarly claimed in MELK inhibitor patents, highlighting the unique intellectual property and target relevance of the 2-Cl/5-Br substitution pattern [1]. The patent further exemplifies derivatives with MELK IC50 values in the low nanomolar range (e.g., 5.1 nM for a related derivative), underscoring the scaffold's utility in generating potent kinase inhibitors .

Kinase inhibition MELK Cancer therapeutics

High-Value Applications of 5-Bromo-2-chloroquinolin-4-amine Derived from Quantitative Evidence


Development of Isoform-Selective MAO-A Inhibitors for CNS Disorders

Medicinal chemistry teams targeting depression or neurodegenerative diseases can leverage the exceptional 5.6 × 10^5-fold MAO-A selectivity of 5-bromo-2-chloroquinolin-4-amine [1]. This scaffold minimizes off-target MAO-B inhibition, a known contributor to dietary amine interactions and peripheral side effects. The C2-Cl and C5-Br handles enable parallel optimization of CNS penetration and metabolic stability without compromising the core selectivity profile .

Synthesis of Next-Generation Antimalarial Agents Overcoming Chloroquine Resistance

Investigators designing 'reversed chloroquines' to combat drug-resistant P. falciparum can utilize the 5-bromo substitution as a deliberate structural divergence from the 7-chloro standard [2]. The orthogonal reactivity at C2 and C5 permits attachment of both a reversal agent moiety and a solubilizing side chain in a modular fashion, enabling rapid SAR exploration around the 5-position to fine-tune resistance profiles while maintaining acceptable antiplasmodial potency [3].

Construction of Diversified Kinase Inhibitor Libraries via Orthogonal Functionalization

Chemical biology and drug discovery groups can exploit the trifunctional scaffold to generate focused libraries of ATP-competitive kinase inhibitors . The C4-amine mimics the adenine N6 amino group of ATP, while sequential SNAr at C2 and Suzuki coupling at C5 enable systematic variation of hinge-binding and solvent-exposed regions. This approach is validated by the compound's explicit patent coverage in MELK inhibitors , a target implicated in breast cancer and glioblastoma.

Structure-Activity Relationship Studies of Halogen Position Effects in Quinoline Pharmacophores

Academic and industrial SAR programs can use 5-bromo-2-chloroquinolin-4-amine as a defined comparator against 7-substituted and 2-substituted analogs to dissect the contribution of halogen position to target binding, cellular activity, and physicochemical properties [2][3]. The documented activity decrease at the 5-position relative to 7-substitution in antimalarial assays provides a quantitative baseline for evaluating novel substituents and linker strategies.

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